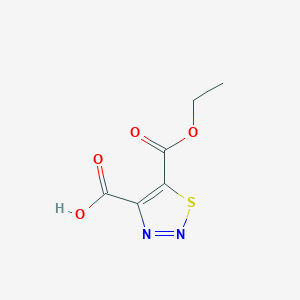

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid” often involves processes such as protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is removed from an organic compound, and it’s a crucial step in many synthetic methods .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid” often include processes like protodeboronation and hydromethylation . These reactions are significant in organic synthesis .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid: can serve as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful carbon–carbon bond-forming reaction that allows the union of chemically distinct fragments. Its success lies in mild reaction conditions and functional group tolerance. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. This reaction has found widespread use in organic synthesis.

Esterification Catalysts

The compound can also be utilized in esterification reactions. Various catalysts, such as polystyrene-supported sulfonic acid, SBA-15-functionalized propylsulfonic acid, p-sulfonic acid calix[n]arenes, β-cyclodextrin-derived carbonaceous catalyst, and sulfonated hyperbranched poly(aryleneoxindole) acid, have been developed for efficient esterification processes . These catalysts enhance the conversion of carboxylic acids to their corresponding esters.

Safety and Hazards

The safety data sheet for a similar compound, Ethoxycarbonyl isocyanate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety protocols .

Direcciones Futuras

The future directions for research on “5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid” and similar compounds could involve the development of alternate metal-free synthetic routes . This could help overcome the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .

Propiedades

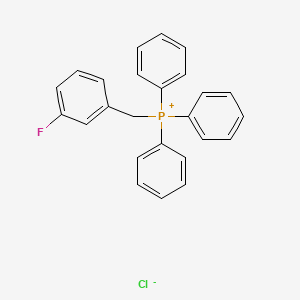

IUPAC Name |

5-ethoxycarbonylthiadiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-2-12-6(11)4-3(5(9)10)7-8-13-4/h2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAFDTVPBOVTFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2554407.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2554408.png)

![N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2554411.png)

![3-(3,4-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554414.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2554415.png)

![6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2554423.png)

![(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2554425.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2554426.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2554427.png)

![N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2554428.png)